molecular formula C7H16OS B3058566 1-Hexanol, 3-(methylthio)-, (S)- CAS No. 90180-91-9

1-Hexanol, 3-(methylthio)-, (S)-

Cat. No.: B3058566
CAS No.: 90180-91-9
M. Wt: 148.27 g/mol
InChI Key: JSASXSHMJYRPCM-ZETCQYMHSA-N
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Description

1-Hexanol, 3-(methylthio)-, (S)- is an organic compound with the molecular formula C7H16OS. It is a clear, slightly yellow liquid with a sulfurous, onion-like odor. This compound is found naturally in certain fruits like passion fruit and jackfruit . It is used in various applications, including chemical synthesis and as a flavoring agent due to its unique aroma characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-(methylthio)-, (S)- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with a temperature range of 60-70°C and a reaction time of 2-3 hours .

Industrial Production Methods: In industrial settings, the production of 1-Hexanol, 3-(methylthio)-, (S)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to achieve the desired purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 3-(methylthio)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Hexanol, 3-(methylthio)-, (S)- involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing functional group plays a crucial role in its reactivity and interactions. It can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

  • 3-Methylthio-1-propanol
  • 3-Methylthio-1-butanol
  • 3-Methylthio-1-pentanol
  • 3-Methylthio-1-heptanol

Comparison: 1-Hexanol, 3-(methylthio)-, (S)- is unique due to its specific chain length and the position of the methylthio group. This structural uniqueness contributes to its distinct odor and reactivity compared to other similar compounds. For instance, while 3-Methylthio-1-propanol and 3-Methylthio-1-butanol share similar functional groups, their shorter chain lengths result in different physical and chemical properties .

Properties

IUPAC Name

(3S)-3-methylsulfanylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASXSHMJYRPCM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426247
Record name 1-Hexanol, 3-(methylthio)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90180-91-9
Record name 1-Hexanol, 3-(methylthio)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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